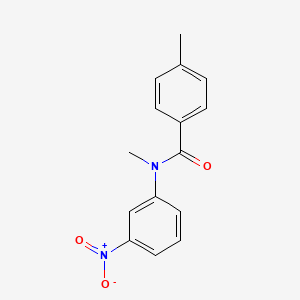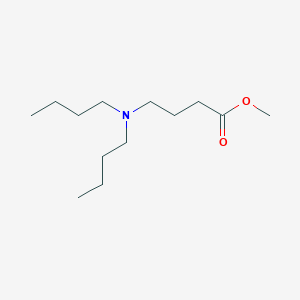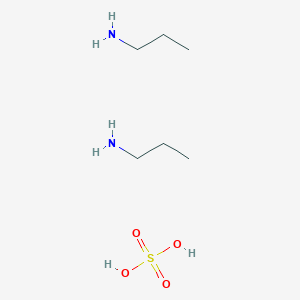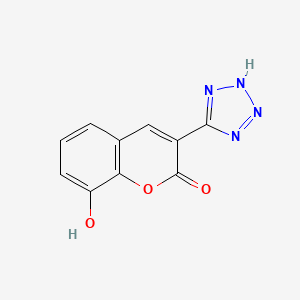
N,N-Bis(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and a phenylethyl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of hydroxyethyl groups.
N,N-Dimethylthiourea: Contains methyl groups instead of hydroxyethyl groups.
N,N-Bis(2-hydroxyethyl)thiourea: Lacks the phenylethyl group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both hydroxyethyl and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74548-48-4 |
|---|---|
Molecular Formula |
C13H20N2O2S |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-11(12-5-3-2-4-6-12)14-13(18)15(7-9-16)8-10-17/h2-6,11,16-17H,7-10H2,1H3,(H,14,18) |
InChI Key |
UYBLDBOHWQNBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



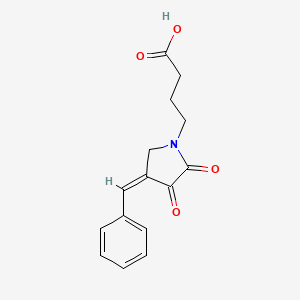
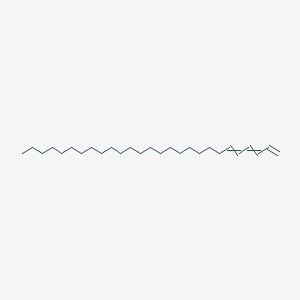
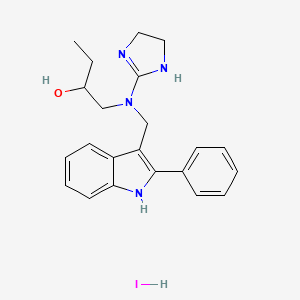
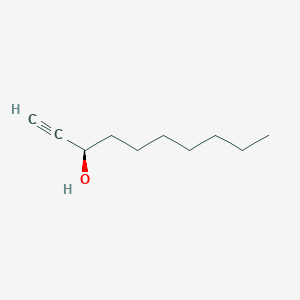

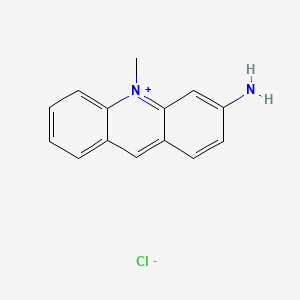
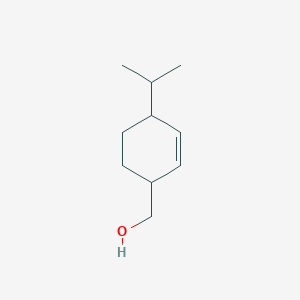

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
